molecular formula C27H38O6 B2687119 (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione CAS No. 1028449-53-7

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

Cat. No. B2687119
CAS RN: 1028449-53-7
M. Wt: 458.595
InChI Key: FXUVJKGSDBTXTJ-KNHCKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione is a useful research compound. Its molecular formula is C27H38O6 and its molecular weight is 458.595. The purity is usually 95%.
BenchChem offers high-quality (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bile Acid Metabolism

(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione: is classified as a bile acid. Bile acids play crucial roles in lipid digestion, absorption, and cholesterol homeostasis. They are synthesized in the liver, stored in the gallbladder, and released into the small intestine during digestion. Bile acids emulsify dietary fats, aiding their absorption. Additionally, they act as signaling molecules, regulating lipid and glucose metabolism .

Cholestatic Liver Diseases

Research suggests that bile acids, including our compound of interest, may have therapeutic potential in cholestatic liver diseases. These conditions involve impaired bile flow, leading to liver damage. Bile acids can modulate hepatocyte function, reduce inflammation, and promote bile flow. Targeting bile acid receptors (such as FXR and TGR5) with synthetic agonists or natural compounds may alleviate cholestasis .

Anti-Inflammatory Effects

Bile acids exhibit anti-inflammatory properties. They can suppress pro-inflammatory cytokines and activate anti-inflammatory pathways. Researchers investigate their potential in inflammatory bowel diseases (IBD), such as Crohn’s disease and ulcerative colitis. By modulating immune responses, bile acids may contribute to gut health and tissue repair .

Cancer Research

Emerging evidence suggests that bile acids influence cancer development. Some studies explore their role in colorectal cancer (CRC). While excessive bile acid exposure may promote CRC, specific bile acid derivatives exhibit anti-tumor effects. Understanding these dual roles is essential for targeted therapies .

Cardiometabolic Health

Bile acids impact lipid metabolism and glucose regulation. They activate FXR, which regulates genes involved in lipid and glucose homeostasis. Researchers investigate whether manipulating bile acid signaling can improve cardiometabolic health, including obesity, diabetes, and dyslipidemia .

Drug Delivery and Formulation

Bile acids can enhance drug solubility and absorption. Researchers explore bile acid-based drug delivery systems. These systems utilize bile acid derivatives to improve drug bioavailability and target specific tissues. Applications include oral drug formulations and nanoparticle-based delivery .

properties

CAS RN

1028449-53-7

Molecular Formula

C27H38O6

Molecular Weight

458.595

IUPAC Name

(3R,7R,10R,13S,14S,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione

InChI

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16?,17-,18-,24-,25+,26+,27-/m1/s1

InChI Key

FXUVJKGSDBTXTJ-KNHCKQJNSA-N

SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C

solubility

not available

Origin of Product

United States

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